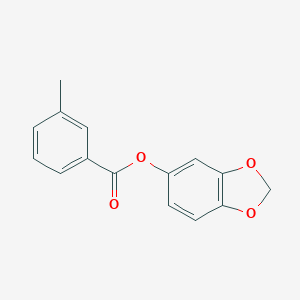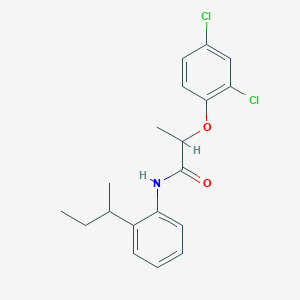
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as 'Bispyribac sodium', is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of pyrimidinyl benzoates and is known for its selective action against grassy weeds.
Mécanisme D'action
Bispyribac sodium acts by inhibiting the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This results in the accumulation of toxic intermediates, leading to the death of the plant. Bispyribac sodium is selective towards grassy weeds as they have a higher requirement for branched-chain amino acids than broadleaf weeds.
Biochemical and Physiological Effects:
Bispyribac sodium has been shown to affect the metabolism of plants by altering the levels of various metabolites. It also induces oxidative stress and disrupts the cell membrane integrity of plants. Bispyribac sodium has been shown to affect the photosynthetic apparatus of plants, leading to a reduction in photosynthesis and ultimately, plant death.
Avantages Et Limitations Des Expériences En Laboratoire
Bispyribac sodium is a widely used herbicide in agriculture, and its mechanism of action has been extensively studied. It is also relatively easy to synthesize and can be obtained in large quantities. However, the use of Bispyribac sodium in lab experiments is limited due to its toxicity and potential environmental impact. Careful handling and disposal are necessary to minimize its impact on the environment.
Orientations Futures
Several future directions for research on Bispyribac sodium can be explored. These include investigating its potential for weed resistance and developing strategies to overcome it. The environmental impact of Bispyribac sodium can also be further studied to develop sustainable weed management practices. In addition, the use of Bispyribac sodium in combination with other herbicides can be explored to improve its efficacy and reduce the risk of weed resistance.
Conclusion:
In conclusion, Bispyribac sodium is a herbicide that is widely used in agriculture to control grassy weeds. Its mechanism of action involves the inhibition of branched-chain amino acid biosynthesis in plants. Bispyribac sodium has been extensively studied for its herbicidal properties, and its environmental impact and potential for weed resistance have also been investigated. Further research on Bispyribac sodium can provide valuable insights into sustainable weed management practices.
Méthodes De Synthèse
Bispyribac sodium is synthesized by reacting 2,4-dichlorophenoxyacetic acid with sec-butylamine to obtain the intermediate N-(2-sec-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide. This intermediate is then treated with sodium hydroxide to obtain the final product, Bispyribac sodium. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Bispyribac sodium has been extensively studied for its herbicidal properties. It is known to be effective against various grassy weeds, including barnyardgrass, foxtail, and crabgrass. Several studies have also investigated the environmental impact of Bispyribac sodium and its potential for weed resistance. In addition, Bispyribac sodium has been evaluated for its phytotoxicity on non-target crops and its compatibility with other herbicides.
Propriétés
Formule moléculaire |
C19H21Cl2NO2 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C19H21Cl2NO2/c1-4-12(2)15-7-5-6-8-17(15)22-19(23)13(3)24-18-10-9-14(20)11-16(18)21/h5-13H,4H2,1-3H3,(H,22,23) |
Clé InChI |
CSHJDXDOBCFJJT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





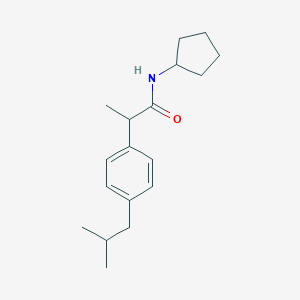


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)

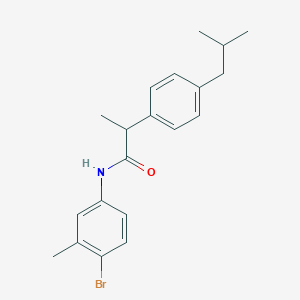
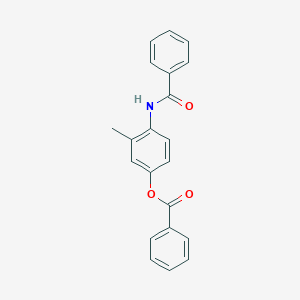
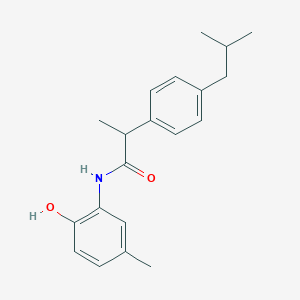
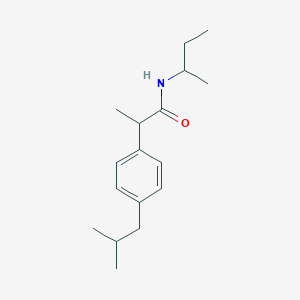
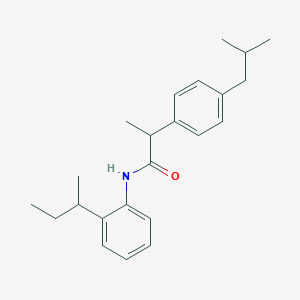
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
